molecular formula C10H14O2S B14246020 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate CAS No. 417705-22-7

7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate

Cat. No.: B14246020
CAS No.: 417705-22-7
M. Wt: 198.28 g/mol
InChI Key: WMMLKHPOXNLPDB-UHFFFAOYSA-N
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Description

7-Thiabicyclo[410]heptan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H14O2S It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties

Preparation Methods

The synthesis of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate typically involves the reaction of a suitable thiol with a bicyclic alkene under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as halides or amines replace the existing substituents.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-sulfur bonds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can affect molecular pathways involved in processes such as enzyme activity, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

Similar compounds to 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate include:

The uniqueness of 7-Thiabicyclo[41

Properties

CAS No.

417705-22-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

7-thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O2S/c1-6(2)10(11)12-7-4-3-5-8-9(7)13-8/h7-9H,1,3-5H2,2H3

InChI Key

WMMLKHPOXNLPDB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCCC2C1S2

Origin of Product

United States

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